5,7-Difluoroisoindolin-1-one
Description
5,7-Difluoroisoindolin-1-one (CAS: 1445862-22-5) is a fluorinated heterocyclic compound with the molecular formula C₈H₅F₂NO and a molecular weight of 169.13 g/mol . It is characterized by a bicyclic isoindolinone core substituted with fluorine atoms at the 5- and 7-positions. Its applications span pharmaceutical research, particularly as a building block for drug discovery due to fluorine’s role in enhancing metabolic stability and bioavailability.
Properties
IUPAC Name |
5,7-difluoro-2,3-dihydroisoindol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO/c9-5-1-4-3-11-8(12)7(4)6(10)2-5/h1-2H,3H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VISQWNPAUCDBNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC(=C2)F)F)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Difluoroisoindolin-1-one typically involves the fluorination of isoindolinone precursors. One common method is the reaction of 5,7-difluoro-2-nitrobenzaldehyde with an appropriate amine under reductive conditions to form the desired isoindolinone structure . The reaction conditions often include the use of reducing agents such as sodium borohydride or catalytic hydrogenation.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 5,7-Difluoroisoindolin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to more reduced forms, such as amines or alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and catalytic hydrogenation are frequently used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
Modulation of Chemokine Receptors
5,7-Difluoroisoindolin-1-one has been identified as a modulator of chemokine receptors, particularly CCR6 and CXCR2. These receptors are implicated in various inflammatory and autoimmune diseases, as well as in cancer progression. Compounds that inhibit these receptors can potentially serve as novel therapeutic agents for conditions such as:
- Psoriasis : Research indicates that the modulation of CXCR2 can enhance the efficacy of anti-tumor therapies when combined with traditional cytotoxic treatments .
- Rheumatoid Arthritis : The inhibition of neutrophil recruitment via CXCR2 blockade may alleviate symptoms associated with chronic inflammation .
Cancer Treatment
The compound's ability to inhibit CXCR2 has shown promise in enhancing tumor rejection and improving outcomes in cancer treatment. By blocking the activity of this receptor, it may reduce tumor-associated inflammation and promote anti-tumor immune responses .
Mechanistic Studies
Research has focused on understanding the mechanisms through which this compound exerts its effects on chemokine signaling pathways. For instance:
- In Vivo Models : Various studies have utilized animal models to assess the impact of this compound on inflammatory markers and tumor growth. One study demonstrated significant reductions in PASI scores (Psoriasis Area Severity Index) in mice treated with this compound compared to controls, indicating its potential effectiveness in treating psoriasis .
Synthetic Pathways
The synthesis of this compound involves several steps, often starting from readily available precursors. The general synthetic route includes:
- Formation of Isoindoline Core : The initial step typically involves cyclization reactions to form the isoindoline structure.
- Fluorination : Subsequent fluorination processes introduce the fluorine atoms at positions 5 and 7, enhancing the compound's biological activity.
Patent Applications
Recent patent applications highlight the therapeutic potential of this compound and its derivatives:
- US20170144996A1 : This patent describes compounds that act as inhibitors of CXCR2 and their potential applications in treating inflammatory diseases and cancers .
- US20170144997A1 : This document details compounds that modulate CCR6 and their implications for treating diseases influenced by chemokine signaling pathways .
Data Table: Summary of Applications
| Application Area | Mechanism | Potential Benefits |
|---|---|---|
| Psoriasis | CXCR2 inhibition | Reduced inflammation, improved PASI scores |
| Rheumatoid Arthritis | Neutrophil recruitment blockade | Alleviation of chronic inflammation |
| Cancer Treatment | Tumor rejection enhancement | Improved anti-tumor immune response |
Mechanism of Action
The mechanism of action of 5,7-Difluoroisoindolin-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance its binding affinity and selectivity, allowing it to modulate biological pathways effectively. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Isomer: 5,7-Difluoroindolin-2-one
- Molecular Formula: C₈H₅F₂NO (identical to 5,7-Difluoroisoindolin-1-one)
- Molecular Weight : 169.13 g/mol
- CAS : 247564-59-6
- Key Differences :
- The ketone group is positioned at the 2nd carbon of the indole ring (indolin-2-one) instead of the isoindolin-1-one scaffold.
- This positional isomerism affects electronic distribution and reactivity. For example, the electron-withdrawing fluorine atoms in the 5- and 7-positions may stabilize the carbonyl group differently in the two isomers, influencing their interactions with biological targets .
Monofluoro Derivatives
a) 5-Fluoroindolin-2-one (CAS: 56341-41-4)
b) 7-Fluoroindolin-2-one (CAS: 71294-03-6)
Halogen-Substituted Analogs: 5,7-Dibromo-1-isoindolinone
- Molecular Formula: C₈H₅Br₂NO
- Molecular Weight : 290.94 g/mol .
- CAS: Not explicitly listed (MDL: MFCD32202757) .
- Comparison: Bromine’s larger atomic radius and lower electronegativity vs. Increased molecular weight (~290 g/mol) and hydrophobicity (LogP ~2.5) may limit solubility in aqueous systems, making bromo derivatives less favorable for oral drug candidates compared to fluoro analogs .
Methyl-Substituted Analog: 5,7-Dimethylisoindolin-1-one
- Key Properties: Methyl groups are electron-donating, contrasting with fluorine’s electron-withdrawing nature. Methyl groups may improve solubility in non-polar solvents but reduce metabolic stability due to easier oxidative degradation .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Trends
- Biological Activity: Difluoro compounds generally show higher metabolic stability than monofluoro derivatives due to reduced susceptibility to cytochrome P450-mediated oxidation .
- Synthetic Utility: Bromo-substituted isoindolinones are preferred in cross-coupling reactions (e.g., Suzuki-Miyaura), whereas fluoro analogs are prioritized in medicinal chemistry for their bioavailability .
Biological Activity
5,7-Difluoroisoindolin-1-one is a fluorinated organic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological properties, mechanisms of action, and potential applications of this compound, supported by relevant research findings and data.
- Molecular Formula : C9H6F2N2O
- Molecular Weight : 182.15 g/mol
- Structure : The presence of fluorine atoms at the 5 and 7 positions of the isoindolinone ring enhances both chemical stability and biological activity, making it a compound of interest for various therapeutic applications.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study highlighted its efficacy against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents .
Anticancer Activity
The compound has been investigated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, particularly osteosarcoma cells. The mechanism involves the inhibition of specific kinases associated with cell proliferation and survival pathways. For instance, molecular docking studies have shown that it interacts selectively with Haspin kinase, leading to reduced cell viability in treated cancer cells .
The biological activity of this compound is primarily attributed to its ability to inhibit key kinases involved in cellular signaling pathways:
- Haspin Kinase : The compound demonstrates high selectivity for Haspin kinase, which plays a crucial role in mitosis. Inhibition of Haspin leads to cell cycle arrest and apoptosis in cancer cells.
- Dipeptidyl Peptidase (DPP) Inhibition : Recent studies have explored its role as a DPP inhibitor, particularly DPP9, which is implicated in various inflammatory processes. The selectivity profile indicates that it can act as a potent inhibitor while minimizing off-target effects .
Table 1: Summary of Biological Activities
Selected Research Findings
- Antimicrobial Activity : A series of derivatives were synthesized and tested against various bacterial strains. Results showed that halogenated derivatives exhibited enhanced activity compared to non-halogenated counterparts .
- Cancer Cell Studies : In vitro assays revealed that treatment with this compound significantly decreased cell viability in osteosarcoma cell lines at concentrations as low as 1 µM, indicating its potential as an anticancer agent .
- Kinase Selectivity : Molecular docking experiments provided insights into the binding affinity and selectivity of the compound towards Haspin and DPP9, confirming its potential as a selective inhibitor with therapeutic implications in oncology and inflammation .
Q & A
Q. How can researchers identify authoritative reviews on fluorinated isoindolinones?
- Strategy : Search PubMed/Scopus with keywords “this compound” + “review” (2015–2025). Filter by citations (>50) and journals (e.g., J. Med. Chem., Org. Lett.). Use citation tracking tools (Web of Science) to locate foundational papers .
研一科研小白如何调研科研方向?如何找综述文章?中科院学长来手把手教你!| 如何确定研究方向 | 研一科研进展 | 研一迷茫24:29
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
